Deoxycytidine diphosphate
Overview
Description
Preparation Methods
Deoxycytidine diphosphate is synthesized through the oxidation-reduction reaction of cytidine 5’-diphosphocholine, which is catalyzed by the presence of ribonucleoside-diphosphate reductase . Additionally, ribonucleoside-diphosphate reductase is capable of binding and catalyzing the formation of deoxyribonucleotides from ribonucleotide .
Chemical Reactions Analysis
Deoxycytidine diphosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound is synthesized through an oxidation-reduction reaction involving cytidine 5’-diphosphocholine and ribonucleoside-diphosphate reductase.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include ribonucleoside-diphosphate reductase and cytidine 5’-diphosphocholine . The major products formed from these reactions are deoxyribonucleotides .
Scientific Research Applications
Deoxycytidine diphosphate has several scientific research applications, including:
Chemistry: It is used in the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair.
Biology: The compound plays a crucial role in the biosynthesis of DNA, making it vital for cellular processes.
Industry: The compound is used in the production of pharmaceuticals and other biotechnological applications.
Mechanism of Action
Deoxycytidine diphosphate exerts its effects through the action of ribonucleoside-diphosphate reductase, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides . This enzyme plays a central role in DNA biosynthesis by reducing nucleoside diphosphates to their deoxy forms . The molecular targets and pathways involved include the reduction of thiols within the active sites of ribonucleotide reductases .
Comparison with Similar Compounds
Deoxycytidine diphosphate is similar to other nucleoside diphosphates, such as:
Cytidine diphosphate: Unlike this compound, cytidine diphosphate has a hydroxyl group on the 2’ carbon of the pentose.
Deoxyadenosine diphosphate: This compound is another deoxyribonucleotide, but it contains adenine instead of cytosine.
Deoxyguanosine diphosphate: Similar to this compound, but it contains guanine instead of cytosine.
The uniqueness of this compound lies in its specific role in DNA biosynthesis and its involvement in the reduction of cytidine diphosphate to its deoxy form .
Properties
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDHDKPUHBLBTL-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027111 | |
Record name | 2'-Deoxycytidine 5'-(trihydrogen diphosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | dCDP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
800-73-7 | |
Record name | dCDP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=800-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxycytidine diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000800737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxycytidine 5'-(trihydrogen diphosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYCYTIDINE 5'-DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M07S1BKN37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | dCDP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001245 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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